molecular formula C8H12O B1655863 3-Tricyclo[2.2.1.02,6]heptanylmethanol CAS No. 4337-95-5

3-Tricyclo[2.2.1.02,6]heptanylmethanol

Cat. No. B1655863
CAS RN: 4337-95-5
M. Wt: 124.18 g/mol
InChI Key: FXWAAWHDZRKKNY-UHFFFAOYSA-N
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Description

“3-Tricyclo[2.2.1.02,6]heptanylmethanol” is a chemical compound with the molecular formula C10H16O . It is also known as "Tricyclo[2.2.1.0(2,6)]heptane-3-methanol, 2,3-dimethyl-" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C10H16O/c1-9(5-11)6-3-7-8(4-6)10(7,9)2/h6-8,11H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 152.2334 . Other physical and chemical properties such as flash point, index of refraction, and molar refractivity are not available in the resources .

Scientific Research Applications

Novel Triazole Derivatives

Triazole derivatives, which may share structural similarities or synthetic pathways with "3-Tricyclo[2.2.1.02,6]heptanylmethanol," have been extensively studied for their diverse biological activities. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The interest in triazoles stems from their structural versatility, allowing for numerous modifications to enhance biological activity and address new diseases, including resistant bacterial strains and neglected diseases. Researchers emphasize the need for new, efficient, and green chemistry approaches in preparing these compounds (Ferreira et al., 2013).

Synthetic Routes for 1,2,3-Triazoles

The synthesis of 1,2,3-triazoles, including methods that could potentially apply to the synthesis or derivatization of "this compound," has been reviewed, highlighting the importance of these compounds in drug discovery, bioconjugation, and material science. The copper(I) catalyzed azide-alkyne cycloaddition, a key click reaction, enables the creation of diverse and biologically active 1,2,3-triazoles. This review provides insights into various synthetic routes, enhancing the understanding of chemists toward developing novel biologically active compounds (Kaushik et al., 2019).

Norbornane Compounds in Pharmaceutical Research

Research on norbornanes, which include the "3-Tricyclo[2.2.1.02,6]heptanyl" moiety, highlights their medicinal applications and contributions to drug research. These compounds are valued for their unique molecular shapes and the fixed positions of their substituents, making them useful models for studying structure-activity relationships. Their application in pharmaceutical research underscores the importance of their structural features in drug design (Buchbauer & Pauzenberger, 1991).

Lubricity Additives for High-Temperature Synthetic Lubricating Oils

Compounds related to "this compound" have been evaluated for their effectiveness as antiwear additives in synthetic lubricating oils. Specifically, esters of phosphoric acid with tricyclic alcohols have shown superior lubricity and resistance to oxidation compared to those with aliphatic or aromatic radicals. This application in synthetic lube oils highlights the potential of tricyclic compounds in industrial applications (Barabanova et al., 1976).

properties

IUPAC Name

3-tricyclo[2.2.1.02,6]heptanylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-3-7-4-1-5-6(2-4)8(5)7/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWAAWHDZRKKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329283
Record name (Tricyclo[2.2.1.0~2,6~]heptan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4337-95-5
Record name NSC110577
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Tricyclo[2.2.1.0~2,6~]heptan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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